2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride
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Overview
Description
2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structure, which includes a benzoyl group and chloro substituents, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride typically involves the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Solvent-free synthesis methods have also been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate GABA receptors, which play a crucial role in neurotransmission and neurological functions. The compound’s effects on these receptors contribute to its potential therapeutic benefits in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
- 2-Amino-4-chlorobenzoic acid
Uniqueness
2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of both amino and acetamide functional groups. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H13Cl3N2O2 |
---|---|
Molecular Weight |
359.6 g/mol |
IUPAC Name |
2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H12Cl2N2O2.ClH/c16-9-5-6-13(19-14(20)8-18)11(7-9)15(21)10-3-1-2-4-12(10)17;/h1-7H,8,18H2,(H,19,20);1H |
InChI Key |
XWBIRYHIDLVTDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN)Cl.Cl |
Origin of Product |
United States |
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